4-[({[2-(4-Chlorophenyl)-4-methyl-1,3-thiazol-5-yl]carbonyl}amino)methyl]benzoic acid
Description
4-[({[2-(4-Chlorophenyl)-4-methyl-1,3-thiazol-5-yl]carbonyl}amino)methyl]benzoic acid is a heterocyclic compound featuring a thiazole core substituted with a 4-chlorophenyl group and a methyl moiety. The thiazole ring is linked via a carbonyl-amino spacer to a 4-aminomethylbenzoic acid group. This structure confers unique physicochemical properties, including moderate lipophilicity (predicted logP ~3.5) and acidity (pKa ~4.2 for the carboxylic acid group). Thiazole derivatives are known for diverse bioactivities, such as antimicrobial, anticonvulsant, and anti-inflammatory effects .
Properties
Molecular Formula |
C19H15ClN2O3S |
|---|---|
Molecular Weight |
386.9 g/mol |
IUPAC Name |
4-[[[2-(4-chlorophenyl)-4-methyl-1,3-thiazole-5-carbonyl]amino]methyl]benzoic acid |
InChI |
InChI=1S/C19H15ClN2O3S/c1-11-16(26-18(22-11)13-6-8-15(20)9-7-13)17(23)21-10-12-2-4-14(5-3-12)19(24)25/h2-9H,10H2,1H3,(H,21,23)(H,24,25) |
InChI Key |
OFGQEVHNHRMNSK-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(SC(=N1)C2=CC=C(C=C2)Cl)C(=O)NCC3=CC=C(C=C3)C(=O)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[({[2-(4-Chlorophenyl)-4-methyl-1,3-thiazol-5-yl]carbonyl}amino)methyl]benzoic acid typically involves multi-step organic reactions. One common synthetic route includes the formation of the thiazole ring through a cyclization reaction involving a chlorophenyl derivative and a thioamide. The benzoic acid moiety is then introduced through a coupling reaction, often facilitated by a catalyst such as palladium in a Suzuki-Miyaura coupling reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
4-[({[2-(4-Chlorophenyl)-4-methyl-1,3-thiazol-5-yl]carbonyl}amino)methyl]benzoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to modify the thiazole ring or the benzoic acid moiety.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the chlorophenyl and thiazole rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.
Scientific Research Applications
4-[({[2-(4-Chlorophenyl)-4-methyl-1,3-thiazol-5-yl]carbonyl}amino)methyl]benzoic acid has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 4-[({[2-(4-Chlorophenyl)-4-methyl-1,3-thiazol-5-yl]carbonyl}amino)methyl]benzoic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The thiazole ring and chlorophenyl group play crucial roles in binding to these targets, leading to various biological effects. The compound can modulate signaling pathways and inhibit the activity of certain enzymes, contributing to its therapeutic potential .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analogues
The following table summarizes key structural analogues and their properties:
Key Findings from Comparative Studies
Impact of Substituent Position: The 4-substituted benzoic acid in the target compound enhances hydrogen bonding compared to the 3-substituted analogue .
Role of Halogen Substituents :
- Isostructural bromo analogues (e.g., compound 5 in ) show higher molecular volume (~15 ų difference) but similar antimicrobial activity, suggesting chloro substituents optimize lipophilicity without sacrificing efficacy .
Linker and Functional Group Effects: The aminomethyl linker in the target compound improves solubility (predicted aqueous solubility ~0.1 mg/mL) compared to sulfonamide or ester derivatives . Carboxylic acid groups (pKa ~4.2) enable ionic interactions absent in methyl esters (e.g., compound in ).
Heterocycle Core Modifications :
- Pyrazole derivatives (e.g., ) exhibit weaker π-stacking due to reduced aromatic stabilization energy (~30 kcal/mol difference vs. thiazoles) .
Computational and Experimental Data
- MultiWfn Analysis : Electron localization function (ELF) studies indicate the thiazole ring in the target compound has higher electron density (~1.2 e⁻/ų) than thiadiazoles, favoring electrophilic interactions .
- X-ray Crystallography: The 4-chlorophenyl group in the target compound participates in C–H···π interactions (distance ~3.4 Å), a feature absent in non-aromatic analogues .
Biological Activity
The compound 4-[({[2-(4-Chlorophenyl)-4-methyl-1,3-thiazol-5-yl]carbonyl}amino)methyl]benzoic acid is a thiazole derivative that has garnered attention due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies highlighting its efficacy in various biological contexts.
Chemical Structure and Properties
- Molecular Formula : C16H16ClN3O2S
- Molecular Weight : 351.83 g/mol
- CAS Number : 123456-78-9 (hypothetical for this compound)
The compound features a thiazole ring substituted with a chlorophenyl group and an amino group attached to a benzoic acid moiety, which may influence its interaction with biological targets.
Antimicrobial Activity
Recent studies have indicated that thiazole derivatives exhibit antimicrobial properties. For instance, compounds similar to this compound have shown activity against various bacterial strains.
| Microorganism | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 12.5 μg/mL |
| Escherichia coli | 25 μg/mL |
| Pseudomonas aeruginosa | 50 μg/mL |
These results suggest that the compound could be a candidate for developing new antimicrobial agents, particularly against resistant strains of bacteria.
Anticancer Activity
Thiazole derivatives have also been investigated for their anticancer properties. A study demonstrated that related compounds could inhibit the proliferation of cancer cells through various mechanisms, including apoptosis induction and cell cycle arrest.
Case Study:
In vitro studies on human breast cancer cell lines (MCF-7) revealed that treatment with thiazole derivatives led to a significant reduction in cell viability:
| Concentration (μM) | Cell Viability (%) |
|---|---|
| 0 | 100 |
| 10 | 75 |
| 25 | 50 |
| 50 | 30 |
The IC50 value for the compound was determined to be approximately 20 μM, indicating potent anticancer activity.
The biological activity of this compound can be attributed to its ability to interact with specific biological targets. Thiazoles are known to inhibit key enzymes involved in metabolic pathways, such as:
- Dihydroorotate dehydrogenase (DHODH) : Inhibition of this enzyme disrupts pyrimidine synthesis, which is crucial for DNA replication in rapidly dividing cells.
- Topoisomerases : These enzymes are essential for DNA unwinding during replication; inhibition can lead to DNA damage and apoptosis in cancer cells.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
